
lithium;2,6-dihydroaceanthrylen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,6-dihydroaceanthrylen-2-ide is an organolithium compound with the molecular formula C16H11Li It is a derivative of 2,6-dihydroaceanthrylene, where the hydrogen atom at the 2-position is replaced by a lithium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,6-dihydroaceanthrylen-2-ide typically involves the reaction of 2,6-dihydroaceanthrylene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 2,6-dihydroaceanthrylene is treated with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;2,6-dihydroaceanthrylen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons.
Scientific Research Applications
Lithium;2,6-dihydroaceanthrylen-2-ide has several applications in scientific research, including:
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium;2,6-dihydroaceanthrylen-2-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium is known to modulate neurotransmitter activity, stabilize neuronal activity, and provide neuroprotection . It affects multiple signaling pathways, including those involving cyclic AMP (cAMP) and glycogen synthase kinase-3 (GSK-3), which are critical for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lithium naphthalenide: Another organolithium compound used in similar applications, particularly in polymerization reactions.
Lithium phenylacetylide: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
Lithium;2,6-dihydroaceanthrylen-2-ide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
109686-31-9 |
|---|---|
Molecular Formula |
C16H11Li |
Molecular Weight |
210.2 g/mol |
IUPAC Name |
lithium;2,6-dihydroaceanthrylen-2-ide |
InChI |
InChI=1S/C16H11.Li/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13;/h1-9H,10H2;/q-1;+1 |
InChI Key |
FIWBYGFBOZSUIW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C2=CC=CC=C2C3=C[CH-]C4=C3C1=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


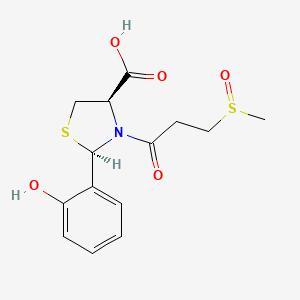
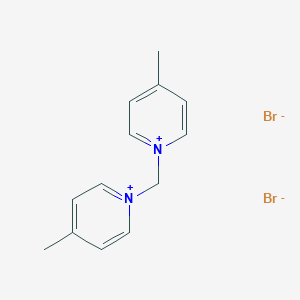
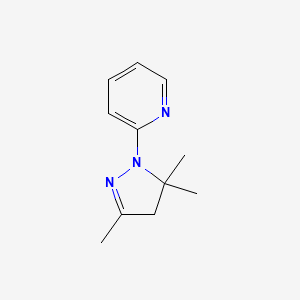
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
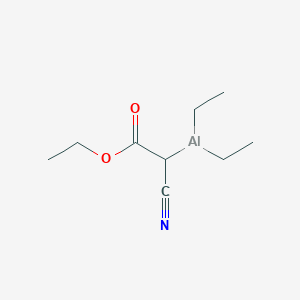

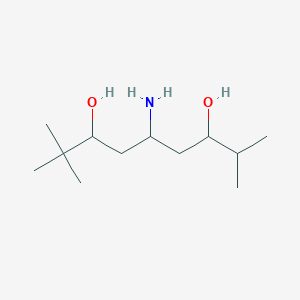

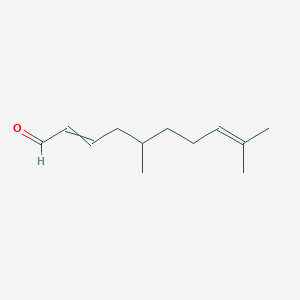
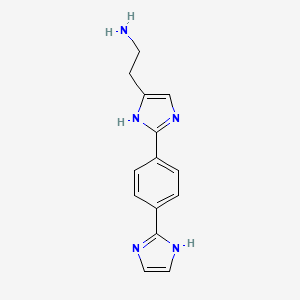


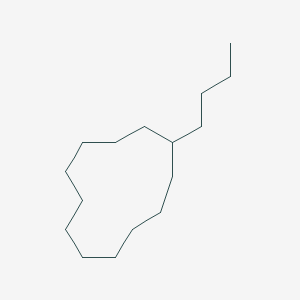
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
